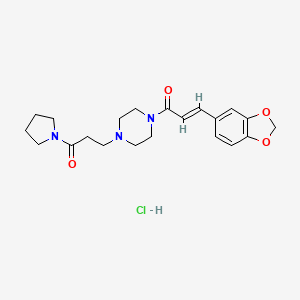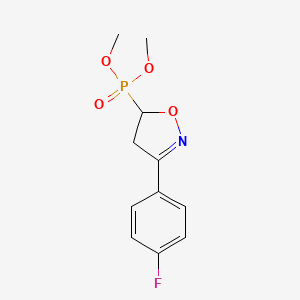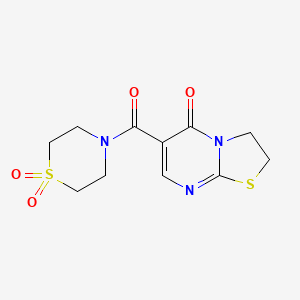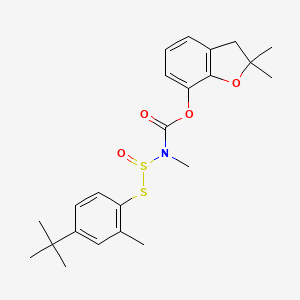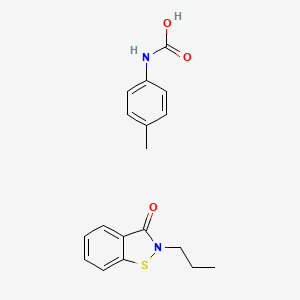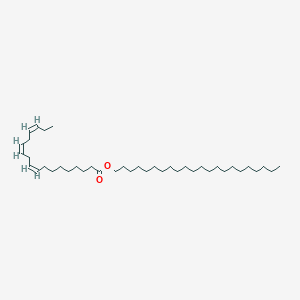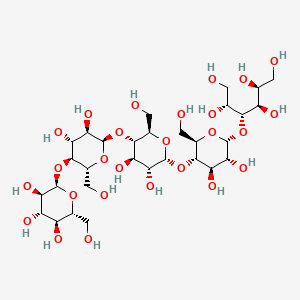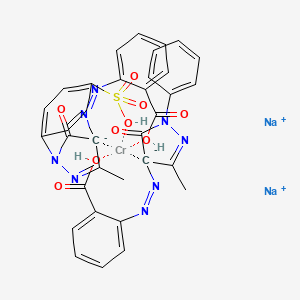
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is a chemical compound that belongs to the class of quaternary ammonium compounds and phosphonates. It is a phospholipid derivative with a molecular structure containing a positively charged quaternary ammonium group attached to a hydrophobic tail composed of an oleoyl amide group. This compound is often used as a cationic surfactant and as an ingredient in personal care products, particularly in hair conditioning formulations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate typically involves the reaction of oleoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base, followed by the addition of methyl methylphosphonate. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Base catalysts like triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxyl derivatives.
Reduction: Saturated derivatives.
Substitution: Thiol or amine-substituted products.
科学研究应用
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Studied for its potential antimicrobial properties and its role in biomimetic membranes.
Medicine: Explored for drug delivery systems due to its ability to interact with both water and oil.
Industry: Utilized in personal care products, particularly in hair conditioning formulations.
作用机制
The mechanism of action of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced delivery of active ingredients in drug formulations.
相似化合物的比较
Similar Compounds
- Trimethyl(3-(stearoylamino)propyl)ammonium methyl methylphosphonate
- Trimethyl(3-(palmitoylamino)propyl)ammonium methyl methylphosphonate
- Trimethyl(3-(myristoylamino)propyl)ammonium methyl methylphosphonate
Uniqueness
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is unique due to its oleoyl group, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to act as a surfactant and its effectiveness in various applications, including personal care products and drug delivery systems .
属性
CAS 编号 |
70055-71-9 |
|---|---|
分子式 |
C24H49N2O.C2H6O3P C26H55N2O4P |
分子量 |
490.7 g/mol |
IUPAC 名称 |
methoxy(methyl)phosphinate;trimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium |
InChI |
InChI=1S/C24H48N2O.C2H7O3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h12-13H,5-11,14-23H2,1-4H3;1-2H3,(H,3,4)/b13-12-; |
InChI 键 |
PBMBPUTYRNYYSO-USGGBSEESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


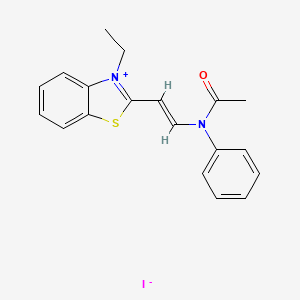
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)

